molecular formula C12H18ClNO B3086452 3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride CAS No. 1159698-09-5

3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride

Cat. No.: B3086452
CAS No.: 1159698-09-5
M. Wt: 227.73 g/mol
InChI Key: SDSFPNCJSWOZJV-ZFXMFRGYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride typically involves the reaction of cinnamylamine with 3-chloropropanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process. The final product is obtained through a series of purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cinnamaldehyde or cinnamic acid.

    Reduction: Formation of cinnamyl alcohol or phenylpropanolamine.

    Substitution: Formation of azido derivatives or nitriles.

Scientific Research Applications

3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of various chemical intermediates and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological responses, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Cinnamylamine: A precursor in the synthesis of 3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride.

    Phenylpropanolamine: A compound with similar structural features and biological activities.

    Cinnamaldehyde: An oxidation product of the compound with distinct chemical properties.

Uniqueness

This compound is unique due to its specific structural configuration and the presence of both amine and alcohol functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

3-[[(E)-3-phenylprop-2-enyl]amino]propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c14-11-5-10-13-9-4-8-12-6-2-1-3-7-12;/h1-4,6-8,13-14H,5,9-11H2;1H/b8-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSFPNCJSWOZJV-ZFXMFRGYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCNCCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CNCCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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